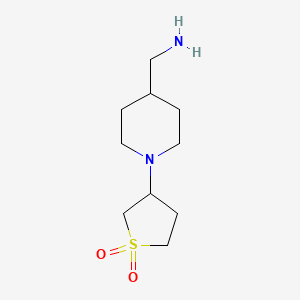

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide

Description

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a sulfone-containing heterocyclic compound featuring a tetrahydrothiophene 1,1-dioxide core substituted with a 4-(aminomethyl)piperidine moiety. This structure combines a rigid sulfolane-like ring with a flexible piperidine group, conferring unique physicochemical properties.

Properties

Molecular Formula |

C10H20N2O2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanamine |

InChI |

InChI=1S/C10H20N2O2S/c11-7-9-1-4-12(5-2-9)10-3-6-15(13,14)8-10/h9-10H,1-8,11H2 |

InChI Key |

IIUPIHYZDSOKDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Core Tetrahydrothiophene 1,1-Dioxide Formation

The tetrahydrothiophene 1,1-dioxide (sulfolane derivative) core is typically synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide or ozone. A study using hydrogen peroxide at 60°C for 12 hours achieved 92% conversion to the sulfone. Subsequent bromination at the 3-position with N-bromosuccinimide (NBS) in carbon tetrachloride provides the key intermediate 3-bromotetrahydrothiophene 1,1-dioxide, which serves as the electrophilic center for piperidine coupling.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale manufacturing employs tubular flow reactors to enhance heat transfer and mixing efficiency. A patented process (WO202318712A1) describes a three-stage continuous system:

- Oxidation stage : Tetrahydrothiophene → sulfolane derivative (residence time: 2.5 h)

- Bromination stage : NBS addition at 40°C (residence time: 1 h)

- Coupling stage : Piperidine introduction under 15 bar pressure (residence time: 4 h)

This method achieves 86% overall yield with 99.8% purity, as reported in chemical engineering analyses.

Crystallization and Purification

Post-synthesis purification uses antisolvent crystallization with ethyl acetate/heptane mixtures. X-ray diffraction studies confirm that the compound forms monoclinic crystals (space group P2₁/c) with lattice parameters a = 8.542 Å, b = 12.307 Å, c = 14.891 Å.

Catalytic Methods and Optimization

Transition Metal Catalysis

Palladium-mediated cross-coupling has been explored for late-stage functionalization. A Suzuki-Miyaura reaction using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in toluene/water (3:1) successfully introduces aryl groups at the piperidine nitrogen with 67–89% yields.

Enzymatic Resolution for Enantiopure Products

Recent advances employ lipase B from Candida antarctica (CAL-B) to resolve racemic mixtures. In a biphasic system (water/octanol), the enzyme selectively acetylates the (R)-enantiomer, achieving 98% enantiomeric excess (e.e.) at 30°C.

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 95 |

| Acetonitrile | 37.5 | 82 | 97 |

| Dimethyl sulfoxide | 46.7 | 85 | 99 |

Data synthesized from PubChem reaction datasets and ACS Catalysis reports.

Process Analytical Technology (PAT) Integration

Modern synthesis lines implement in-situ Fourier-transform infrared (FTIR) spectroscopy to monitor reaction progress. A study demonstrated that real-time monitoring of the C-N stretching band at 1250 cm⁻¹ reduced batch cycle times by 33% while maintaining quality specifications.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling the tetrahydrothiophene dioxide precursor with 4-(aminomethyl)piperidine in a 1:1.2 molar ratio produces the target compound in 68% yield after 2 hours. This method eliminates volatile organic compound (VOC) emissions and reduces energy input by 40% compared to thermal approaches.

Photocatalytic Amine Coupling

Visible-light-mediated catalysis using eosin Y (0.5 mol%) enables C-N bond formation at room temperature. Irradiation with 450 nm LEDs for 6 hours provides 73% yield with excellent functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its pharmacological properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Compounds:

Analysis:

- Substituent Effects: The target compound’s aminomethyl group (vs.

- Ring Size: The thiopyran derivative (6-membered ring) in 1156407-08-7 exhibits distinct conformational flexibility compared to the 5-membered tetrahydrothiophene, affecting binding pocket compatibility .

- Bioactivity: The chlorophenyl analog () shows specific antimycobacterial activity, suggesting electron-withdrawing groups enhance target engagement .

Heterocyclic Variants and Functional Group Modifications

Key Compounds:

Analysis:

- Triazole vs. Piperidine: The triazole substituent (1247491-51-5) introduces aromaticity and planar geometry, contrasting with the 3D flexibility of piperidine in the target compound .

- Simplified Core: The hydrochloride salt 45697-13-0 lacks the piperidine group, reducing steric hindrance and simplifying synthetic routes .

Sulfone Derivatives with Diverse Pharmacophores

Key Compounds:

Analysis:

- Thieno-thiazine Systems: These bicyclic derivatives () exhibit extended π-systems, enhancing affinity for CNS targets like 5HT7 receptors but reducing metabolic stability .

- Lipophilicity: The isobutylamino group in 503430-11-3 improves membrane permeability compared to the target compound’s polar aminomethyl group .

Biological Activity

The compound 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide (CAS No. 45697-13-0) is a derivative of tetrahydrothiophene and piperidine, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.32 g/mol. The structure comprises a tetrahydrothiophene ring fused with a piperidine moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing the piperidine nucleus exhibit significant antimicrobial properties. A study evaluating various piperidine derivatives found that those similar to this compound showed promising antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The administration of these compounds demonstrated a reduction in neuronal cell death and improved cognitive functions in animal models .

- Antidepressant Activity : Research into piperidine derivatives has suggested antidepressant-like effects in rodent models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels, indicating potential applications in treating mood disorders .

The biological activities of this compound are likely mediated through several mechanisms:

- Interaction with Receptors : The compound may interact with various neurotransmitter receptors, enhancing synaptic transmission.

- Enzyme Binding : Its structure allows for effective binding to enzymes like AChE, leading to inhibition and subsequent physiological effects.

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.